molecular formula C15H13NO3 B12877225 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one CAS No. 62930-23-8

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B12877225
CAS No.: 62930-23-8
M. Wt: 255.27 g/mol
InChI Key: WYIWDDSEKLLSRG-UHFFFAOYSA-N
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Description

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, with the molecular formula C15H13NO3C_{15}H_{13}NO_3 and CAS number 62930-23-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the amino and methoxy groups onto the benzofuran core. Various methods have been reported, highlighting the compound's versatility in medicinal chemistry .

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research.

Cell Line IC50 (µM) Notes
HeLa4.6 ± 0.1Highly sensitive to the compound
MDA-MB-2314.5 ± 2.1Comparable potency to HeLa
A549180 ± 50Moderate resistance observed
HT-293100 ± 100More resistant compared to others
MCF-7370 ± 100Shows significant resistance

Research indicates that the compound exhibits cytotoxicity primarily through the induction of apoptosis in cancer cells. The presence of the methoxy group at the C–3 position enhances its antiproliferative activity, suggesting a structure-activity relationship where specific substitutions on the benzofuran ring can significantly impact biological efficacy .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzofuran derivatives, including this compound, against multiple cancer cell lines (ME-180, A549, ACHN, HT-29, and B16). The results indicated a notable increase in antiproliferative activity with modifications at specific positions on the benzofuran structure .
  • Structure Activity Relationship (SAR) : Another investigation into benzofuran derivatives revealed that introducing a methoxy group at the C–6 position significantly increased activity compared to derivatives lacking this modification. The study concluded that both methoxy groups at C–3 and C–6 are crucial for optimal biological activity .

Properties

CAS No.

62930-23-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

5-amino-3-methoxy-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO3/c1-18-15(10-5-3-2-4-6-10)13-9-11(16)7-8-12(13)14(17)19-15/h2-9H,16H2,1H3

InChI Key

WYIWDDSEKLLSRG-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=C(C=CC(=C2)N)C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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